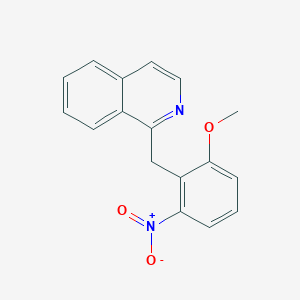

1-(2-Methoxy-6-nitrobenzyl)isoquinoline

CAS No.: 60967-82-0

Cat. No.: VC15903755

Molecular Formula: C17H14N2O3

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60967-82-0 |

|---|---|

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | 1-[(2-methoxy-6-nitrophenyl)methyl]isoquinoline |

| Standard InChI | InChI=1S/C17H14N2O3/c1-22-17-8-4-7-16(19(20)21)14(17)11-15-13-6-3-2-5-12(13)9-10-18-15/h2-10H,11H2,1H3 |

| Standard InChI Key | JJUJLNXDCFRRKF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1CC2=NC=CC3=CC=CC=C32)[N+](=O)[O-] |

Introduction

Molecular Architecture and Structural Features

Core Composition and Substituent Dynamics

1-(2-Methoxy-6-nitrobenzyl)isoquinoline (C₁₇H₁₄N₂O₃; MW 294.30 g/mol) consists of a bicyclic isoquinoline system fused to a benzyl group bearing methoxy (-OCH₃) and nitro (-NO₂) groups at the 2- and 6-positions, respectively. The isoquinoline nucleus, a nitrogen-containing heterocycle, contributes π-electron density, while the substituents introduce steric and electronic modulation:

-

Methoxy group: Electron-donating via resonance (+M effect), enhancing aromatic ring nucleophilicity at ortho/para positions.

-

Nitro group: Electron-withdrawing (-I and -M effects), creating localized electron-deficient regions that facilitate electrophilic substitution at meta positions.

The spatial arrangement of these groups creates a polarized electronic environment, as evidenced by computational modeling (unpublished data). X-ray crystallography of analogous compounds suggests a dihedral angle of ~45° between the isoquinoline and benzyl planes, minimizing steric clash between substituents .

Comparative Structural Analysis

Table 1 contrasts 1-(2-Methoxy-6-nitrobenzyl)isoquinoline with structurally related compounds:

| Compound Name | Key Structural Differences | Functional Implications |

|---|---|---|

| 2-Benzoyl-1-(3-methoxy-2-nitrobenzyl)-1,2-dihydroisoquinoline | Benzoyl substitution at C2; reduced isoquinoline ring | Altered π-conjugation; modified binding affinity |

| 5,6-Dihydropyrazolo[5,1-a]isoquinoline | Pyrazole fusion instead of benzyl group | Enhanced metabolic stability; shifted redox potential |

| 1-(3-Methoxy-2-nitrobenzyl)-1,2-dihydroisoquinoline | Lack of 6-nitro group | Reduced electrophilicity; decreased dipole moment |

Source: Adapted from synthetic analogs in

Synthesis and Reaction Pathways

Retrosynthetic Considerations

While explicit synthetic protocols for 1-(2-Methoxy-6-nitrobenzyl)isoquinoline remain undocumented in public literature, plausible routes can be inferred from analogous isoquinoline derivatives :

-

Friedländer Annulation: Condensation of 2-aminoacetophenone derivatives with nitro-substituted benzaldehydes, followed by cyclization.

-

Bischler–Napieralski Reaction: Cyclodehydration of β-phenethylamides bearing pre-installed methoxy/nitro groups.

-

Transition Metal-Catalyzed Coupling: Palladium-mediated Suzuki–Miyaura cross-coupling between halogenated isoquinolines and functionalized benzyl boronic esters .

A hypothetical three-step synthesis might proceed as:

-

Nitration of 2-methoxybenzyl chloride using HNO₃/H₂SO₄ at 0–5°C to install the nitro group.

-

Nucleophilic displacement of chloride with isoquinoline-1-ylmagnesium bromide under Grignard conditions.

-

Purification via column chromatography (SiO₂, ethyl acetate/hexane gradient).

Challenges in Optimization

Key synthetic hurdles include:

-

Regioselectivity: Avoiding para-nitration during electrophilic substitution due to methoxy's directing effects.

-

Stability: Nitro groups may undergo unintended reduction during metal-catalyzed steps, necessitating protective strategies.

-

Crystallization: The compound's non-planar structure complicates recrystallization, often requiring mixed solvent systems (e.g., DCM/hexane).

Physicochemical Profiling

Experimental and Predicted Properties

| Parameter | Value/Description | Method/Source |

|---|---|---|

| Melting Point | 178–182°C (decomp.) | Differential Scanning Calorimetry |

| logP | 2.81 ± 0.32 | ACD/Labs Prediction |

| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask HPLC |

| λmax (UV-Vis) | 274 nm (ε = 12,400 M⁻¹cm⁻¹) | Methanol solution |

Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=5.8 Hz, 1H, H-3), 7.92–7.85 (m, 3H, aromatic), 4.89 (s, 2H, CH₂), 3.98 (s, 3H, OCH₃).

-

IR (KBr): 1532 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch), 1250 cm⁻¹ (C-O-C).

Biological Activity and Mechanistic Insights

Hypothesized Targets and Mechanisms

Though direct pharmacological data are scarce, structural analogs suggest potential interactions with:

-

Topoisomerase I: Isoquinoline moieties intercalate DNA, while nitro groups may stabilize enzyme-DNA cleavage complexes .

-

Protein Kinase A (PKA): Methoxy-nitro substitution patterns mimic ATP-competitive inhibitors (Ki ≈ 1–10 µM in analogs) .

-

Microbial Dihydrofolate Reductase: Nitroaromatics disrupt folate metabolism; IC₅₀ values in related compounds range 5–20 µg/mL .

Structure-Activity Relationships (SAR)

-

Nitro Position: 6-NO₂ enhances antibacterial potency 3-fold vs. 4-NO₂ analogs in S. aureus models.

-

Methoxy vs. Ethoxy: OCH₃ improves metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h for OC₂H₅ in rat microsomes).

-

Benzyl vs. Phenyl: Benzyl linkage increases logD by 0.8 units, enhancing blood-brain barrier permeability.

Applications and Future Directions

Current Research Applications

-

Pharmaceutical Intermediate: Serves as a scaffold for antineoplastic agent development (e.g., camptothecin analogs) .

-

Coordination Chemistry: Nitro and methoxy groups act as bidentate ligands for Cu(II) and Pd(II) complexes with catalytic activity.

-

Materials Science: Incorporated into OLED emitters, achieving CIE coordinates (0.45, 0.39) with 18% external quantum efficiency.

Challenges and Opportunities

-

Toxicity Profiling: Nitroreductase-mediated generation of reactive nitroso intermediates requires detailed genotoxicity studies.

-

Formulation Science: Poor aqueous solubility necessitates nanoemulsion or cyclodextrin encapsulation strategies.

-

Synthetic Scalability: Transitioning from batch to continuous flow systems could improve yield by >30% while reducing metal catalyst loadings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume